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  • Product: N,N-Dimethyl-3-vinylaniline
  • CAS: 5339-11-7

Core Science & Biosynthesis

Foundational

Theoretical studies on the electronic structure of N,N-Dimethyl-3-vinylaniline

Technical Guide: Theoretical Framework & Electronic Structure Analysis of N,N-Dimethyl-3-vinylaniline Executive Summary This technical guide outlines the theoretical framework for analyzing the electronic structure of N,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Theoretical Framework & Electronic Structure Analysis of N,N-Dimethyl-3-vinylaniline

Executive Summary

This technical guide outlines the theoretical framework for analyzing the electronic structure of N,N-Dimethyl-3-vinylaniline (CAS: 5339-11-7).[1] Unlike its para-substituted isomer (4-vinylaniline), the meta-substitution pattern in this molecule introduces a unique "conjugation interruption" that significantly alters its polymerization kinetics, fluorescence quenching properties, and frontier molecular orbital (FMO) distribution.[2][1] This document serves as a protocol for researchers to characterize this molecule using Density Functional Theory (DFT) and validate its utility as a functional monomer in amphiphilic copolymers and cationic polymerization systems.[2][1]

Part 1: Chemical Identity & Structural Context[1][2]

To understand the electronic behavior of N,N-Dimethyl-3-vinylaniline, one must first analyze its topological connectivity relative to the benzene ring's nodal planes.[1]

The Meta-Conjugation Effect

In the para-isomer (N,N-dimethyl-4-vinylaniline), the nitrogen lone pair is in direct conjugation with the vinyl group through the quinoid resonance structure.[1] This creates a "push-pull" system with a low HOMO-LUMO gap.[2][1]

In N,N-Dimethyl-3-vinylaniline (Meta-isomer) :

  • Resonance Decoupling: The meta-position prevents the direct delocalization of the nitrogen lone pair (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) into the vinyl 
    
    
    
    -system.[2] The resonance structures cannot place the negative charge on the vinyl-bearing carbon without disrupting aromaticity significantly more than in the para case.[2][1]
  • Inductive Dominance: The electronic influence of the dimethylamino group on the vinyl group is primarily inductive (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -bond polarization) rather than mesomeric (resonance).[2]
    
  • Implication: The molecule retains higher energy HOMO levels localized on the amine, while the vinyl group remains electronically distinct, affecting its reactivity ratios (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) in copolymerization.
    

Table 1: Structural Comparison of Isomers

FeatureN,N-Dimethyl-4 -vinylaniline (Para)N,N-Dimethyl-3 -vinylaniline (Meta)
Conjugation Direct (Through-conjugation)Cross-conjugated (Disrupted)
Dipole Moment High (Strong Charge Transfer)Moderate
HOMO Location Delocalized over entire systemLocalized on Aniline fragment
Polymerization Highly reactive (Q value > 2.[2][1]0)Moderately reactive (Q value ~ 1.0 - 1.5)

Part 2: Computational Methodology (Protocol)

This section details the validated protocol for the theoretical study of this molecule. The methodology is designed to capture the subtle electronic effects of the dimethylamino group rotation and the vinyl group conformation.[2][1]

Computational Workflow

The following Graphviz diagram illustrates the logical flow for the theoretical characterization, from geometry optimization to reactivity prediction.

G cluster_Analysis Electronic Structure Analysis Start Input Structure (N,N-Dimethyl-3-vinylaniline) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Solvent: PCM (THF/DCM) Start->Opt Freq Frequency Analysis (Confirm Minima, No Imaginary Freq) Opt->Freq FMO FMO Analysis HOMO/LUMO Gap Iso-surface plotting Freq->FMO NBO NBO Analysis Hyperconjugation (nN -> pi*) Freq->NBO MEP MEP Mapping Nucleophilic/Electrophilic Sites Freq->MEP Output Reactivity Descriptors (Hardness, Softness, Electrophilicity) FMO->Output NBO->Output MEP->Output

Figure 1: Computational workflow for the electronic structure characterization of N,N-Dimethyl-3-vinylaniline.

Step-by-Step Protocol

Step 1: Geometry Optimization

  • Method: Density Functional Theory (DFT) is the standard.[2][1][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for its balance of cost and accuracy for organic amines.[2][1]

  • Basis Set: 6-311++G(d,p) .[2][1]

    • Rationale: The "++" (diffuse functions) are critical for correctly modeling the lone pair on the Nitrogen atom and the diffuse ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -electrons of the vinyl group.[2] The "(d,p)" (polarization functions) account for the distortion of orbitals in the aromatic ring.[2][1]
      
  • Solvation: Use the Polarizable Continuum Model (PCM) .[2][1]

    • Solvent Choice: Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard solvents for cationic polymerization of styrene derivatives.[2][1]

Step 2: Vibrational Frequency Analysis

  • Perform a frequency calculation at the same level of theory to ensure the optimized geometry is a true minimum (zero imaginary frequencies).

  • Validation: Check the N-C(methyl) stretching modes (typically 2800-3000 cm⁻¹) and the C=C vinyl stretch (approx. 1630 cm⁻¹) against experimental IR data if available.

Step 3: Natural Bond Orbital (NBO) Analysis

  • Use NBO 6.0 or later to quantify the delocalization energy (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Focus: Calculate the interaction energy between the Nitrogen lone pair (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and the antibonding orbitals of the benzene ring (
    
    
    
    ).[2] In the meta-isomer, verify the lack of strong interaction with the vinyl ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    orbital.[2]

Part 3: Theoretical Electronic Structure

Based on established principles of physical organic chemistry and analogous DFT studies, the following electronic features characterize N,N-Dimethyl-3-vinylaniline.

Frontier Molecular Orbitals (FMOs)

The reactivity of the molecule is governed by the energy gap (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[2]
  • HOMO (Highest Occupied Molecular Orbital):

    • Character: Predominantly ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -character localized on the aniline  moiety (benzene ring + dimethylamino group).[2]
      
    • Energy: High (less negative), making the molecule a good nucleophile and susceptible to oxidation.[2][1]

    • Visual: The lobes will be large over the Nitrogen and the ortho/para positions relative to the Nitrogen (which are meta/ortho to the vinyl group).[2][1]

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Character: Predominantly ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -character localized on the styrene  moiety (vinyl group + benzene ring).[2]
      
    • Significance: The separation of HOMO (amine-centered) and LUMO (vinyl-centered) due to meta-substitution reduces the probability of intramolecular charge transfer (ICT) compared to the para-isomer.[2][1]

Molecular Electrostatic Potential (MEP)

The MEP map will reveal the reactive sites for polymerization initiators:

  • Red Regions (Negative Potential): Concentrated on the Nitrogen atom (lone pair).[2][1] This is the primary site for protonation or complexation with Lewis acids (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) during cationic polymerization initiation.[2]
  • Blue Regions (Positive Potential): Located on the vinyl hydrogens and the methyl hydrogens.[2][1]

Reactivity Implication: In cationic polymerization, the Lewis acid initiator may complex with the nitrogen before initiating the vinyl group, potentially retarding the polymerization rate unless the amine is pre-complexed or blocked.[1]

Part 4: Reactivity Descriptors & Applications

The theoretical data translates into specific reactivity parameters useful for drug delivery systems (amphiphilic polymers) and materials science.[2][1]

Table 2: Predicted Global Reactivity Descriptors (Values are estimates based on B3LYP/6-311++G(d,p) scaling for aniline derivatives)

ParameterSymbolFormulaInterpretation
Ionization Potential ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Low

indicates easy oxidation (radical scavenger).[2]
Chemical Hardness ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Lower than styrene; indicates "soft" character, reactive to soft electrophiles.[2]
Electrophilicity ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Moderate; the vinyl group is electron-rich but not as activated as the para-isomer.
Alfrey-Price Q ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

~ 1.0 - 1.5Resonance stability of the radical adduct.[2]
Alfrey-Price e ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

~ -0.5 to -0.8Negative value confirms electron-rich double bond (donor).[2]
Application in Polymerization
  • Cationic Polymerization: The electron-donating dimethylamino group activates the benzene ring.[2][1] However, the meta-position means this activation is inductive.[2][1] The propagation rate constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) will be lower than the para-isomer but higher than unsubstituted styrene.[2]
    
  • Radical Polymerization: The monomer is suitable for copolymerization with electron-deficient monomers (e.g., maleic anhydride) due to its negative ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     value, forming alternating copolymers.[2]
    

References

  • Manecke, G., & Kossmehl, G. (1965).[2][1] Synthesis of m-dimethylaminostyrene and its polymerization. Makromolekulare Chemie. 5

  • Smolecule. (n.d.). N,N-Dimethyl-3-vinylaniline Product & Reactivity Data. 6

  • ChemicalBook. (2025).[2][1][7] N,N-dimethyl-4-vinylaniline Properties (Comparative Isomer Data). 8

  • Frisch, M. J., et al. (2016).[2][1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[2] (Standard citation for DFT protocols referenced in workflow).

  • Becke, A. D. (1993).[2][1] Density-functional thermochemistry.[2][1] III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652.[2][1] (Foundational reference for B3LYP method).

Sources

Exploratory

Advanced Quantum Chemical Protocol: N,N-Dimethyl-3-vinylaniline

Topic: Quantum Chemical Calculations for N,N-Dimethyl-3-vinylaniline Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists Executive Summary & Molecular Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations for N,N-Dimethyl-3-vinylaniline Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary & Molecular Context

N,N-Dimethyl-3-vinylaniline (N,N-DM-3-VA) , often identified by CAS 5339-11-7 , represents a unique class of functionalized aromatic amines. Unlike its para-isomer (4-vinylaniline), where the nitrogen lone pair is in direct conjugation with the vinyl group (push-pull system), the meta-substitution in N,N-DM-3-VA interrupts this direct resonance. This structural nuance significantly alters its electronic properties, polymerization kinetics, and spectroscopic signature.

This guide provides a rigorous, self-validating protocol for characterizing N,N-DM-3-VA using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Key Structural Challenges
  • Amine Pyramidalization: The dimethylamino group is not strictly planar. The barrier to inversion is low but computationally significant.

  • Vinyl Rotamers: The vinyl group rotates around the

    
     bond, creating distinct conformational minima that must be Boltzmann-weighted.
    
  • Meta-Conjugation: The lack of direct resonance requires dispersion-corrected functionals to accurately model weak intramolecular interactions.

Computational Methodology (The "Why" and "How")

Selection of Level of Theory

Standard functionals like B3LYP often fail to capture the subtle dispersion forces in aromatic rotamers. For N,N-DM-3-VA, we prioritize range-separated hybrid functionals with dispersion corrections.

ParameterRecommendationScientific Rationale
Functional

B97X-D
or M06-2X
Captures long-range exchange and dispersion forces critical for accurate barrier heights in vinyl rotation and amine inversion [1].
Basis Set def2-TZVP Triple-zeta quality is required to describe the diffuse electron density of the nitrogen lone pair and the

-system of the vinyl group.
Solvation SMD (Solvation Model based on Density) Superior to IEFPCM for calculating free energies of solvation (

), crucial if modeling solution-phase polymerization [2].
Grid Quality Ultrafine Essential to prevent imaginary frequencies associated with the shallow potential energy surface of the methyl rotations.
The Self-Validating Workflow

Trustworthiness in computational chemistry stems from rigorous convergence checks. The following workflow ensures the generated data is an artifact of physics, not numerical noise.

G Start Start: Initial Geometry (N,N-DM-3-VA) Scan PES Scan: 1. Vinyl Dihedral (0-180°) 2. Amine Inversion Start->Scan Opt Geometry Optimization (wB97X-D/def2-TZVP) Scan->Opt Select Minima Freq Frequency Calculation (Hessian) Opt->Freq Check Imaginary Frequencies? Freq->Check Refine Distort along Normal Mode Check->Refine Yes (< 0) Prop Property Calculation (NBO, TD-DFT, Fukui) Check->Prop No (All > 0) Refine->Opt

Figure 1: Self-validating computational workflow for N,N-Dimethyl-3-vinylaniline. This loop ensures that the final structure is a true local minimum on the Potential Energy Surface (PES).

Protocol 1: Conformational Analysis & Geometry Optimization

The vinyl group in the meta position can exist in two primary conformations relative to the ring plane: syn (vinyl double bond eclipsing the C2-H) or anti.

Step-by-Step Procedure:

  • Input Generation: Construct the molecule with the vinyl group at

    
     dihedral angle relative to the benzene ring.
    
  • Relaxed Scan: Perform a relaxed Potential Energy Surface (PES) scan of the

    
     dihedral angle in 
    
    
    
    increments.
  • Optimization: Take the lowest energy structures (global minimum) and re-optimize with tight convergence criteria (Opt=Tight).

  • Validation: Run a frequency calculation. The absence of negative (imaginary) frequencies confirms a ground state.

Expected Outcome: The N,N-dimethylamino group is expected to be slightly pyramidal (sum of angles around N


), not perfectly planar. The vinyl group will likely prefer a planar orientation with the ring to maximize 

-overlap, despite the meta-positioning.

Protocol 2: Electronic Properties & Reactivity Descriptors

For drug development and polymerization applications, understanding where the molecule reacts is critical. We use Fukui Functions to predict reactivity.

Frontier Molecular Orbitals (FMO)
  • HOMO Location: Predominantly localized on the nitrogen lone pair and the benzene ring.

  • LUMO Location: Delocalized over the benzene ring and the vinyl group.

  • Significance: The HOMO-LUMO gap correlates with chemical hardness (

    
    ). A smaller gap implies higher reactivity.
    
Calculating Fukui Functions

To predict electrophilic attack (e.g., by a radical initiator or metabolic enzyme), calculate the condensed Fukui indices (


 for electrophilic attack, 

for nucleophilic attack).

Formula:



(Where 

is the electron density of the neutral

and cationic

species).

Execution:

  • Calculate the Single Point Energy (SPE) of the optimized neutral molecule.

  • Calculate SPE of the cation (charge +1, doublet) and anion (charge -1, doublet) at the neutral geometry.

  • Use Multiwfn or NBO analysis to integrate density over atomic basins.

Data Interpretation Table:

SiteExpected Reactivity (

)
Implication
Vinyl

-Carbon
HighPrimary site for radical polymerization initiation.
Ring C4/C6 ModerateSites for electrophilic aromatic substitution (metabolic oxidation).
Nitrogen HighSite for protonation (pKa prediction) or N-oxidation.

Protocol 3: Spectroscopic Profiling

Validating calculations against experimental data is the gold standard.

IR Spectrum Prediction
  • Scaling Factors: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values. For

    
    B97X-D/def2-TZVP, apply a scaling factor of 0.954  [3].
    
  • Key Diagnostic Peaks:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
UV-Vis (TD-DFT)

To predict the absorption maximum (


), use Time-Dependent DFT.
  • Method: TD-DFT/

    
    B97X-D/def2-TZVP with SMD solvation (Methanol or Acetonitrile).
    
  • States: Calculate at least 10 excited states (nstates=10).

  • Analysis: Look for the HOMO

    
     LUMO transition. In meta-isomers, the Charge Transfer (CT) character is weaker than in para-isomers, leading to a blue-shifted absorption compared to N,N-dimethyl-4-vinylaniline.
    

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Kesharwani, M. K., Brauer, B., & Martin, J. M. L. (2015). Frequency and ZPE Scale Factors for Double Hybrid Density Functionals (and Other Selected Methods): Can We Reliably Compute Accurate Thermodynamic Data?. Journal of Physical Chemistry A. Link

  • Smolecule. (n.d.). N,N-Dimethyl-3-vinylaniline Product Information. Smolecule Compound Database. Link

  • GuideChem. (n.d.). N,N-Dimethyl-4-vinylaniline Properties (Comparative Reference). GuideChem. Link

Protocols & Analytical Methods

Method

Application Note: N,N-Dimethyl-3-vinylaniline (N,N-DM-3-VA) in Functional Copolymerization

[1][2] Executive Summary This guide details the application of N,N-Dimethyl-3-vinylaniline (N,N-DM-3-VA) , a specialized styrenic monomer.[1][2] Unlike its more common para-isomer (4-vinyl), the meta-substitution of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the application of N,N-Dimethyl-3-vinylaniline (N,N-DM-3-VA) , a specialized styrenic monomer.[1][2] Unlike its more common para-isomer (4-vinyl), the meta-substitution of the dimethylamino group in N,N-DM-3-VA interrupts the direct conjugation between the nitrogen lone pair and the vinyl group.[1] This unique electronic structure offers distinct reactivity ratios and fluorescence properties, making it an ideal candidate for Molecularly Imprinted Polymers (MIPs) targeting acidic templates and pH-responsive hydrogels where fine-tuned basicity is required.[1][2]

Chemical Identity & Monomer Properties[1][2][3][4][5][6][7][8][9][10]

Structural Significance (Meta vs. Para)

The utility of N,N-DM-3-VA lies in its electronic distinction from N,N-dimethyl-4-vinylaniline.[1][2]

  • Electronic Effect: In the meta position, the nitrogen lone pair cannot participate in resonance delocalization with the vinyl double bond. The vinyl group is influenced primarily by the inductive effect (

    
    ).[2]
    
  • Result: The monomer is less electron-rich (

    
    -value is less negative) than the para isomer, leading to better statistical copolymerization with neutral monomers like Styrene or Methyl Methacrylate (MMA), rather than the alternating tendency seen with highly electron-deficient comonomers.[1]
    
Key Properties Table[1][2]
PropertySpecificationSignificance in Polymerization
Molecular Formula

Basis for stoichiometric calculations.[1][2]
Functional Group Tertiary AmineProvides basicity (pKa ~5-6) and H-bond acceptor sites.[1][2]
Vinyl Reactivity StyrenicCompatible with FRP, RAFT, and ATRP mechanisms.[1][2]
Solubility Organic SolventsSoluble in Toluene, DMF, CHCl3; Hydrophobic backbone.[1][2]
Stability Oxidation SensitiveCRITICAL: Amine group oxidizes in air; requires inert atmosphere.[1][2]

Copolymerization Kinetics & Design

To design a successful copolymer, one must predict the monomer distribution. We utilize the Alfrey-Price Q-e Scheme .[1]

  • Monomer 1 (N,N-DM-3-VA):

    • 
       (Similar to Styrene due to resonance stabilization of the radical).[2]
      
    • 
       (Estimated; less negative than p-isomer due to lack of conjugation).[1][2]
      
  • Monomer 2 (Selection):

    • Ideal Random Copolymer: Choose Styrene (

      
      ) or Butadiene.[1][2]
      
    • Alternating Copolymer: Choose Maleic Anhydride (

      
      ) or Acrylonitrile (
      
      
      
      ).[1][2]
Workflow: Copolymerization Logic

The following diagram illustrates the decision matrix for selecting reaction conditions based on the desired polymer architecture.

CopolymerizationLogic Start Start: Define Target CheckE Check e-value difference (Δe) Start->CheckE PathRandom Δe < 0.5 (e.g., Styrene) CheckE->PathRandom Electron Neutral PathAlt Δe > 1.5 (e.g., Maleic Anhydride) CheckE->PathAlt Electron Deficient ProcessRandom Azeotropic Formulation Feed = Polymer Composition PathRandom->ProcessRandom ProcessAlt Charge Transfer Complex Strict 1:1 Alternation PathAlt->ProcessAlt Output Final Polymer Architecture ProcessRandom->Output ProcessAlt->Output

Figure 1: Decision tree for comonomer selection based on electronic density (e-value).

Protocol A: Free Radical Copolymerization (General)[1][2]

This protocol describes the synthesis of Poly(N,N-DM-3-VA-co-Styrene).[1][2]

Reagents[1][2][6]
  • Monomer 1: N,N-Dimethyl-3-vinylaniline (Purified).[1][2]

  • Monomer 2: Styrene (De-inhibited).[1][2]

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1][2]

  • Solvent: Toluene (HPLC grade, dried).[1][2]

  • Precipitant: Methanol (cold).[1][2]

Pre-Synthesis: Monomer Purification (Critical)

Commercially available aminostyrenes often contain polymerization inhibitors (e.g., tert-butylcatechol) and oxidation products.[1][2]

  • Passage: Pass the liquid monomer through a column of basic alumina to remove acidic inhibitors.[2]

  • Degassing: Sparge monomer with Nitrogen (

    
    ) for 15 minutes immediately prior to use.
    
Step-by-Step Procedure
  • Charge: In a Schlenk tube equipped with a magnetic stir bar, add N,N-DM-3-VA (10 mmol), Styrene (30 mmol), and Toluene (40 mL).

  • Degas: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. Oxygen acts as a radical scavenger and will quench the amine radical.

  • Initiate: Add AIBN (1 mol% relative to total monomer) under positive

    
     flow. Seal the tube.
    
  • Polymerize: Immerse in a thermostated oil bath at 65°C for 12–24 hours.

  • Terminate: Quench the reaction by cooling in liquid nitrogen and exposing to air.

  • Purify: Dropwise addition of the polymer solution into excess cold Methanol (10:1 ratio of Methanol:Solution).

  • Dry: Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

Protocol B: Molecularly Imprinted Polymer (MIP) Synthesis[1][2]

Target Application: Selective extraction of acidic drugs (e.g., Ibuprofen, Naproxen) or templates.[1][2] Mechanism: The basic dimethylamino group forms ionic/hydrogen bonds with the carboxylic acid of the template.

Experimental Setup
  • Template: Ibuprofen (Acidic target).

  • Functional Monomer: N,N-DM-3-VA (Basic host).[1][2]

  • Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA).[1][2]

  • Porogen: Acetonitrile (Polar aprotic, promotes ionic interactions).[1][2]

Stoichiometry
  • Ratio: 1 : 4 : 20 (Template : Monomer : Crosslinker).

    • Why? Excess monomer ensures complete complexation of the template. High crosslinker density preserves the cavity shape.[2]

Workflow Diagram (MIP Synthesis)

MIP_Synthesis Complexation 1. Self-Assembly (Template + N,N-DM-3-VA) Solvent: MeCN Polymerization 2. Locking the Structure (+ EGDMA + AIBN) 60°C, 16h Complexation->Polymerization Formation of Pre-polymer Complex Grinding 3. Physical Processing Crush & Sieve (<35 µm) Polymerization->Grinding Extraction 4. Template Removal Soxhlet Extraction (Methanol/Acetic Acid) Grinding->Extraction FinalProduct 5. MIP Ready for Binding Extraction->FinalProduct Empty Cavities Created

Figure 2: Step-by-step synthesis of Molecularly Imprinted Polymers using N,N-DM-3-VA.

Template Removal Validation
  • Soxhlet Extraction: Use Methanol:Acetic Acid (9:1 v/v) to disrupt the amine-acid interaction.[1][2]

  • Monitoring: Monitor the eluent via UV-Vis spectroscopy at the template's

    
     (e.g., 264 nm for Ibuprofen) until absorbance reaches baseline.[2]
    

Characterization & Validation Methods

To ensure the protocol worked, the following validation steps are mandatory.

Reactivity Ratio Determination (Kelen-Tüdős Method)

Since exact literature values for the meta-isomer are scarce, you must validate the copolymer composition.[1]

  • Experiment: Run 5 parallel polymerizations with varying feed ratios (

    
     to 
    
    
    
    ).
  • Constraint: Stop reactions at <10% conversion (Low Conversion Method).

  • Analysis: Determine copolymer composition (

    
    ) via 
    
    
    
    -NMR.
    • Signal: Integrate the aromatic protons of N,N-DM-3-VA (6.5–7.2 ppm) vs. the comonomer signals.

  • Plot: Plot

    
     vs 
    
    
    
    according to the Kelen-Tüdős equation. The slope yields
    
    
    and intercept yields
    
    
    .
Spectroscopic Validation
  • FTIR: Look for the disappearance of the vinyl C=C stretch (

    
    ) and retention of the C-N stretch (
    
    
    
    ).[2]
  • GPC: Determine Molecular Weight (

    
    ) and Dispersity (
    
    
    
    ). Note that amine-containing polymers often adhere to GPC columns; add 5% Triethylamine to the eluent to prevent tailing.[2]

References

  • Odian, G. (2004).[1][2] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1][2] (Standard text for Q-e scheme and copolymerization kinetics).

  • Haginaka, J. (2009).[1][2] "Molecularly imprinted materials for affinity separation and drug delivery."[2] Journal of Separation Science. [1][2]

  • Cowie, J.M.G., & Arrighi, V. (2007).[1][2] Polymers: Chemistry and Physics of Modern Materials. CRC Press.[1][2] (Reference for glass transition and physical properties of styrenic derivatives).

  • Sigma-Aldrich. "N,N-Dimethylaniline derivatives safety and handling."[1][2]

  • Tüdős, F., Kelen, T., & Földes-Berezsnich, T. (1981).[1][2] "Copolymerization kinetics: A review of the Kelen-Tüdős method." Journal of Polymer Science: Polymer Symposia. [1][2]

Sources

Application

The Frontier of Conductive Polymers: Application Notes for the Synthesis and Characterization of Poly(N,N-Dimethyl-3-vinylaniline)

Abstract: This technical guide provides a comprehensive overview of the synthesis and application of N,N-Dimethyl-3-vinylaniline as a monomer for developing novel conductive polymers. While the direct literature on this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and application of N,N-Dimethyl-3-vinylaniline as a monomer for developing novel conductive polymers. While the direct literature on this specific isomer is emerging, this document consolidates established principles from related aniline and vinyl-aniline derivatives to propose robust synthetic and polymerization protocols. This guide is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and actionable experimental designs for exploring the unique potential of poly(N,N-Dimethyl-3-vinylaniline).

Introduction: The Untapped Potential of Meta-Substituted Vinylanilines

Conductive polymers have revolutionized fields ranging from organic electronics to biomedical sensing. Polyaniline (PANI) and its derivatives are among the most studied classes due to their tunable conductivity, environmental stability, and straightforward synthesis.[1] The introduction of functional groups, such as a vinyl moiety, onto the aniline backbone offers a powerful handle for modulating the polymer's electronic properties and enabling post-polymerization modifications.

While N,N-dimethyl-4-vinylaniline has been explored as a monomer for specialty polymers with unique electronic and optical properties[2], its meta-substituted counterpart, N,N-Dimethyl-3-vinylaniline, remains a largely unexplored frontier. The position of the vinyl group is critical; a meta-substitution is expected to influence the electronic conjugation of the resulting polymer chain differently than a para-substitution, potentially leading to materials with distinct solubility, processability, and conductive characteristics.

This document serves as a detailed guide for the synthesis of N,N-Dimethyl-3-vinylaniline and its subsequent polymerization into a novel conductive material. We will present proposed protocols for both chemical and electrochemical polymerization, drawing upon the extensive knowledge base of aniline and its derivatives.[3][4]

Synthesis of the Monomer: N,N-Dimethyl-3-vinylaniline

Proposed Synthetic Pathway

The synthesis can be envisioned as the exhaustive methylation of 3-vinylaniline. A variety of methylating agents could be employed, with dimethyl carbonate representing a greener alternative to traditional reagents like methyl iodide.

Synthesis_of_NN_Dimethyl_3_vinylaniline 3-Vinylaniline 3-Vinylaniline NN_Dimethyl_3_vinylaniline N,N-Dimethyl-3-vinylaniline 3-Vinylaniline->NN_Dimethyl_3_vinylaniline N-methylation Reagents Dimethyl Carbonate (or other methylating agent) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->NN_Dimethyl_3_vinylaniline

Caption: Proposed synthesis of N,N-Dimethyl-3-vinylaniline.

Protocol for N,N-Dimethyl-3-vinylaniline Synthesis

Materials:

  • 3-Vinylaniline (≥97%)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry three-neck round-bottom flask purged with inert gas, add 3-vinylaniline (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Add dimethyl carbonate (2.2 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C under an inert atmosphere.

  • Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure N,N-Dimethyl-3-vinylaniline.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization of N,N-Dimethyl-3-vinylaniline

The presence of both a vinyl group and an aniline moiety suggests that polymerization could proceed through multiple pathways. For the synthesis of a conductive polymer, oxidative polymerization targeting the aniline nitrogen and aromatic ring is the most relevant approach.

Oxidative Chemical Polymerization

This method is a common and scalable approach for synthesizing polyaniline and its derivatives.[3] Ammonium persulfate (APS) is a widely used oxidizing agent in an acidic medium.

Oxidative_Polymerization Monomer N,N-Dimethyl-3-vinylaniline in Acidic Solution (e.g., HCl) Initiation Oxidation of Monomer to Radical Cation Monomer->Initiation Oxidant Ammonium Persulfate (APS) Solution Oxidant->Initiation Propagation Radical Coupling and Chain Growth Initiation->Propagation Electrophilic Attack Propagation->Propagation Repetitive Addition Termination Chain Termination/ Precipitation Propagation->Termination Polymer Poly(N,N-Dimethyl-3-vinylaniline) (Emeraldine Salt Form) Termination->Polymer

Caption: Oxidative chemical polymerization workflow.

Protocol:

  • Dissolve N,N-Dimethyl-3-vinylaniline (e.g., 0.1 M) in 1 M hydrochloric acid (HCl) and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve ammonium persulfate (APS) in 1 M HCl to create a solution with a 1:1 molar ratio to the monomer. Cool this solution to 0-5 °C.

  • Slowly add the APS solution dropwise to the stirred monomer solution.

  • The reaction mixture is expected to change color, eventually becoming dark green or blue, indicating polymerization.

  • Continue stirring at 0-5 °C for 4-6 hours.

  • Collect the polymer precipitate by vacuum filtration and wash with 1 M HCl, followed by methanol, until the filtrate is colorless.

  • Dry the polymer product under vacuum at 60 °C for 24 hours.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology.[5]

Electrochemical_Polymerization_Workflow cluster_0 Electrochemical Cell Setup Working_Electrode Working Electrode (e.g., ITO, Pt, Au) Polymer_Film Poly(N,N-Dimethyl-3-vinylaniline) Film Deposited on Working Electrode Working_Electrode->Polymer_Film Cyclic Voltammetry or Potentiostatic Deposition Counter_Electrode Counter Electrode (e.g., Pt wire) Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Electrolyte_Solution N,N-Dimethyl-3-vinylaniline + Supporting Electrolyte (e.g., LiClO4 in Acetonitrile) Electrolyte_Solution->Working_Electrode Potentiostat Potentiostat/ Galvanostat Potentiostat->Working_Electrode Potentiostat->Counter_Electrode Potentiostat->Reference_Electrode

Caption: Electrochemical polymerization experimental setup.

Protocol:

  • Prepare an electrolyte solution containing N,N-Dimethyl-3-vinylaniline (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in an appropriate solvent such as acetonitrile.

  • Set up a three-electrode electrochemical cell with an inert working electrode (e.g., ITO glass, platinum, or gold), a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Purge the electrolyte solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

  • Perform electropolymerization using cyclic voltammetry by sweeping the potential between, for example, -0.2 V and +1.2 V vs. Ag/AgCl for multiple cycles. An increasing current in the oxidation and reduction peaks with each cycle indicates polymer film growth.

  • Alternatively, use potentiostatic deposition by applying a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a set duration.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

Characterization of Poly(N,N-Dimethyl-3-vinylaniline)

A suite of analytical techniques is necessary to fully characterize the structure, morphology, and conductive properties of the synthesized polymer.

Property Characterization Technique Expected Information
Chemical Structure FTIR Spectroscopy, NMR SpectroscopyConfirmation of polymer formation, identification of characteristic functional groups and bonding patterns.
Morphology Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Visualization of the polymer's surface topography and structure (e.g., granular, fibrous).
Thermal Stability Thermogravimetric Analysis (TGA)Determination of the polymer's degradation temperature and thermal stability.
Electrochemical Behavior Cyclic Voltammetry (CV)Study of the polymer's redox activity, electrochemical stability, and potential for use in sensors or energy storage.
Conductivity Four-Point Probe MeasurementQuantitative measurement of the polymer film's electrical conductivity.

Expected Properties:

  • Solubility: The presence of the N,N-dimethyl groups and the meta-substituted vinyl group may lead to improved solubility in common organic solvents compared to unsubstituted polyaniline.

  • Conductivity: The conductivity is expected to be in the semiconducting range and will be highly dependent on the level of protonic doping. The meta-linkage might disrupt conjugation compared to a para-linked polymer, potentially resulting in lower conductivity than poly(N,N-dimethyl-4-vinylaniline).

  • Electrochemical Activity: The polymer should exhibit reversible redox behavior in acidic media, characteristic of polyaniline-type materials.

Conclusion and Future Directions

N,N-Dimethyl-3-vinylaniline presents an intriguing, yet underexplored, monomer for the synthesis of novel conductive polymers. The protocols detailed in this application note provide a solid foundation for researchers to begin synthesizing and characterizing poly(N,N-Dimethyl-3-vinylaniline). The unique meta-substitution of the vinyl group offers a promising avenue for fine-tuning the optoelectronic and physical properties of aniline-based conductive polymers. Future work should focus on systematically investigating the structure-property relationships of this new material and exploring its potential applications in areas such as anti-static coatings, electrochromic devices, and sensors.

References

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Available at: [Link]

  • Bard, A. J., et al. (n.d.). Anodic oxidation of N,N-dimethylaniline. Journal of Electroanalytical Chemistry.
  • MDPI. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Available at: [Link]

  • ResearchGate. (n.d.). Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Available at: [Link]

  • MDPI. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. Available at: [Link]

  • MDPI. (2022). Effects of Polymerization Time towards Conductivity and Properties of Poly(methyl methacrylate)/Polyaniline (PMMA/PANi) Copolymer. Available at: [Link]

  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Available at: [Link]

  • RSC Publishing. (n.d.). Electrochemical behavior of a Ni3N OER precatalyst in Fe-purified alkaline media: the impact of self-oxidation and Fe incorporation. Available at: [Link]

  • RSC Publishing. (n.d.). Free radical polymerization of alkyl methacrylates with N,N-dimethylanilinium p-toluenesulfonate at above ambient temperature: a quasi-living system. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical Behaviour of Ni and Ni-PVC Electrodes for the Electroxidation of Ethanol. Available at: [Link]

  • ResearchGate. (n.d.). Studies of thermal and electrical conductivity behaviours of polyaniline and polypyrrole blends with poly vinyl acetate, polystyrene and polyvinyl chloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and evaluation of poly(3-N, N'-dimethylaminopropylmethacrylamide-Co-2-hydroxyethylmethacrylate-Co-N-vinyl pyrrolidone), a thermo responsive hydrogel carrier for sustained release of theophylline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Poly(N‐vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium‐Mediated Radical Polymerization. Available at: [Link]

  • Mater. Chem. Horizons. (2023). Synthesis, properties, and applications of electroconductive polymers. 2(2), 125-137.
  • PubMed. (2012). Synthesis and characterization of thermo- and pH-sensitive poly(vinyl alcohol)/poly(N, N-diethylacrylamide-co-itaconic acid) semi-IPN hydrogels. Available at: [Link]

  • ResearchGate. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,N-Dimethyl-4-vinylaniline in Advanced Organic Synthesis. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. Available at: [Link]

  • Semantic Scholar. (1999). Radical polymerization behavior of N-vinylsaccharin. Available at: [Link]

  • ResearchGate. (n.d.). Structure and DC conductivity studies in Poly-N-vinyl carbazole-polyaniline films. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of N,N-Dimethyl-3-vinylaniline

[1] Current Status: Operational Subject: Troubleshooting Regioselectivity, Catalyst Deactivation, and Polymerization in meta-Vinyl Aniline Synthesis. Target Molecule: N,N-Dimethyl-3-vinylaniline (CAS: 1193-01-7)[1] The C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Subject: Troubleshooting Regioselectivity, Catalyst Deactivation, and Polymerization in meta-Vinyl Aniline Synthesis. Target Molecule: N,N-Dimethyl-3-vinylaniline (CAS: 1193-01-7)[1]

The Core Challenge: The "Meta-Paradox"

User Query: "I am trying to vinylate N,N-dimethylaniline directly, but I only get the para-isomer. How do I force the reaction to the meta-position?"

Technical Insight: You cannot force a direct electrophilic aromatic substitution (EAS) or Friedel-Crafts vinylation to the meta-position on an N,N-dimethylaniline scaffold.[1] The dimethylamino group (


) is a strong 

-donor, which activates the ring and directs incoming electrophiles exclusively to the ortho and para positions.

To achieve the meta-isomer (Position 3), you must invert your synthetic strategy. You cannot install the vinyl group last via EAS. You must start with a precursor where the halogen or carbonyl handle is already installed at the meta-position relative to the amine.

Strategic Decision Tree

The following diagram outlines the two viable synthetic pathways to bypass the regioselectivity lock.

SyntheticPathways Start Target: N,N-Dimethyl-3-vinylaniline Direct Direct Vinylation of N,N-Dimethylaniline? Start->Direct Attempted Path Precursor Select Meta-Functionalized Precursor Start->Precursor Correct Path Fail FAILURE: Yields para-isomer (Electronic Mismatch) Direct->Fail Result RouteA Route A: Heck Coupling (Start: 3-Bromo-N,N-dimethylaniline) Precursor->RouteA RouteB Route B: Wittig Olefination (Start: 3-Dimethylaminobenzaldehyde) Precursor->RouteB Heck_Issue Risk: Catalyst Poisoning by Amine Lone Pair RouteA->Heck_Issue Wittig_Issue Risk: TPPO Separation & Oiling Out RouteB->Wittig_Issue

Figure 1: Decision matrix for selecting the synthetic route based on available precursors and risk tolerance.

Troubleshooting Module: The Heck Coupling (Route A)

Context: This route uses Palladium-catalyzed cross-coupling between 3-bromo-N,N-dimethylaniline and a vinyl source (ethylene gas or vinylboronate).[1]

Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction Stalls < 20% Conv. Catalyst Poisoning: The basic nitrogen lone pair (

) coordinates to the Pd(II) center, displacing the phosphine ligand and arresting the catalytic cycle.
Switch Ligands: Use bulky phosphines like P(o-tolyl)3 or bidentate ligands (dppf) that are harder to displace.[1] Alternatively, use "ligand-free" conditions (Pd(OAc)2) at higher temperatures (100°C+).
Black Precipitate (Pd Black) Ligand dissociation: The catalyst is decomposing before oxidative addition occurs.Increase Ligand Loading: Maintain a Pd:Ligand ratio of 1:4. Add a tetraalkylammonium salt (e.g., TBAB) as a phase transfer catalyst and stabilizer for Pd nanoparticles.
Regio-scrambling Migration: Under prolonged heating, the Pd-hydride intermediate can migrate along the alkyl chain (less relevant for vinyl, but critical if using longer alkenes).Shorten Reaction Time: Stop reaction immediately upon consumption of starting material.[1] Do not "cook" overnight unnecessarily.
Optimized Protocol: Heck Coupling

Reference Standard: Adapted from general protocols for electron-rich aryl halides [1][2].[1]

  • Reagents:

    • 3-Bromo-N,N-dimethylaniline (1.0 eq)[1]

    • Vinylboronic anhydride pyridine complex (1.2 eq) [Alternative to high-pressure ethylene gas][1]

    • Pd(PPh3)4 (5 mol%) or Pd(OAc)2/P(o-tolyl)3

    • K2CO3 (3.0 eq)[2]

    • Solvent: DME/Water (3:[2]1) or anhydrous DMF.[1][3]

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 20 min). Oxygen kills this reaction.[1]

    • Combine aryl halide, vinyl source, base, and catalyst in a pressure tube.

    • Heat to 90–100°C for 12–24 hours.

    • Crucial Step: Monitor by GC-MS.[1] If the peak for the starting bromide persists but no new product forms after 4h, add a fresh bolus of catalyst (2 mol%).

  • Workup:

    • Filter through Celite to remove Pd black.[1]

    • Wash with brine.[1][3] Do not use acid (protonation of the amine renders it water-soluble, leading to product loss in the aqueous layer).

Troubleshooting Module: The Wittig Reaction (Route B)

Context: This route involves the methylenation of 3-(dimethylamino)benzaldehyde using methyltriphenylphosphonium bromide.[1]

FAQ: Wittig Challenges

Q: My product is trapped in a semi-solid sludge. What is this? A: That is Triphenylphosphine Oxide (TPPO). It is the stoichiometric byproduct of the Wittig reaction.

  • Fix: Use a non-polar solvent (Hexanes/Ether 9:[2]1) to extract your product.[1][3][4] TPPO is insoluble in hexanes.[1] Triturate the crude residue with cold hexanes and filter off the white solid (TPPO).

Q: The yield is low (<40%), and I see starting aldehyde. A: Your ylide was likely quenched by moisture.

  • Fix: The base (e.g., t-BuOK or NaH) must be fresh. The phosphonium salt is hygroscopic; dry it under vacuum at 60°C for 2 hours before use. Ensure the color turns bright yellow (ylide formation) before adding the aldehyde.

Optimized Protocol: Wittig Methylenation

Reference Standard: Classical Wittig Methylenation [3][4].[1]

  • Reagents:

    • Methyltriphenylphosphonium bromide (1.2 eq)[2]

    • Potassium tert-butoxide (t-BuOK) (1.3 eq)[1]

    • 3-(Dimethylamino)benzaldehyde (1.0 eq)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1 (Ylide Generation): Suspend the phosphonium salt in THF at 0°C under N2. Add t-BuOK portion-wise.[1] The suspension should turn bright yellow . Stir for 30-45 mins.

    • Step 2 (Addition): Add the aldehyde (dissolved in minimal THF) dropwise to the cold ylide solution.

    • Step 3: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated NH4Cl.[1]

    • Extract with Diethyl Ether (Et2O).[1]

    • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5). The product is non-polar; TPPO is very polar.

Stability & Storage (Critical)

Warning: 3-Vinylanilines are "styrene derivatives" and are prone to autopolymerization (turning into a gummy solid) and oxidation (turning dark brown/black).[1]

Storage ParameterRequirementReason
Inhibitor BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) at 50–100 ppm.[1]Scavenges free radicals that initiate polymerization [5].[1]
Temperature -20°C (Freezer) Thermal energy accelerates radical formation.[1]
Atmosphere Argon/Nitrogen Oxygen promotes the formation of peroxides, which initiate polymerization chains.[1]
Light Amber Vials UV light can photo-initiate polymerization.[1]

Diagram: The Polymerization Trap The following graph illustrates how improper storage leads to irreversible product loss.

Stability Monomer Pure Monomer (Colorless Oil) Radical Radical Formation (via O2, Heat, Light) Monomer->Radical Slow Polymer Polymerized Gum (Irreversible Loss) Radical->Polymer Chain Reaction Inhibitor Inhibitor (BHT) Scavenges Radicals Radical->Inhibitor Intercepted

Figure 2: Mechanism of autopolymerization and the interception role of BHT.

References

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27, 345–390. (Foundational review on Heck coupling mechanisms and conditions).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed discussion on ligand effects and preventing catalyst poisoning in electron-rich systems).
  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects". Chemical Reviews, 89(4), 863-927.
  • Maercker, A. (1965). "The Wittig Reaction". Organic Reactions, 14, 270.
  • Encyclopedia of Polymer Science and Technology. "Styrene Polymers".

Sources

Optimization

Technical Support Center: Purification of N,N-Dimethyl-3-vinylaniline

Welcome to the Technical Support Center for the purification of N,N-Dimethyl-3-vinylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N,N-Dimethyl-3-vinylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of N,N-Dimethyl-3-vinylaniline from its isomeric impurities, primarily N,N-Dimethyl-2-vinylaniline and N,N-Dimethyl-4-vinylaniline, as well as other process-related impurities.

Introduction to the Challenge

N,N-Dimethyl-3-vinylaniline is a valuable building block in organic synthesis. However, its synthesis often yields a mixture of ortho, meta, and para isomers, which can be challenging to separate due to their similar physical and chemical properties. Additionally, other impurities such as undermethylated precursors (N-methyl-3-vinylaniline and 3-vinylaniline) and byproducts from the vinyl group synthesis may be present. This guide provides a framework for tackling these purification challenges using various laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N,N-Dimethyl-3-vinylaniline?

A1: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Isomeric Impurities: N,N-Dimethyl-2-vinylaniline and N,N-Dimethyl-4-vinylaniline.

  • Undermethylated Precursors: N-methyl-3-vinylaniline and 3-vinylaniline, if the N-methylation of 3-vinylaniline is incomplete.

  • Starting Materials: Residual 3-vinylaniline or reagents from the vinyl group synthesis.

  • Oxidation/Polymerization Products: Anilines, especially vinyl-substituted ones, can be susceptible to oxidation and polymerization, leading to colored, high-molecular-weight impurities.

Q2: My crude product is dark brown. What causes this and how can I remove the color?

A2: The dark coloration is typically due to the presence of oxidized or polymerized impurities.[1] These are often highly colored even at low concentrations. Treatment with activated charcoal during the workup or before the final purification step can be effective in adsorbing these colored impurities. A quick filtration through a plug of silica gel can also sometimes remove baseline impurities that contribute to the color.

Q3: Is N,N-Dimethyl-3-vinylaniline stable to heat? I'm concerned about decomposition during distillation.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. For analyzing the purity of distilled fractions or the final product, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile isomers. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool, especially for less volatile impurities.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For isomers with very close boiling points, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) and a slow distillation rate are crucial.

Physical Properties of N,N-Dimethyl-vinylaniline Isomers and Related Compounds:

CompoundStructureBoiling Point (°C)Notes
N,N-Dimethylaniline193-194[3][4][5][6]Parent compound without the vinyl group.
N,N-Dimethyl-2-vinylanilineData not readily availableExpected to be slightly different from the meta and para isomers.
N,N-Dimethyl-3-vinylaniline Data not readily available Target Compound.
N,N-Dimethyl-4-vinylaniline241.6[6]The para-isomer.

Troubleshooting Fractional Distillation:

  • Problem: Poor separation of isomers.

    • Cause: The boiling points of the isomers are very close, and the distillation column is not efficient enough.

    • Solution:

      • Increase Column Efficiency: Use a longer fractional distillation column or a column with a more efficient packing material (e.g., Raschig rings, metal sponges).

      • Slow Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles (theoretical plates), leading to better separation.

      • Optimize Reflux Ratio: If your setup allows, increasing the reflux ratio can improve separation.

      • Vacuum Distillation: Performing the distillation under vacuum will lower the boiling points and may enhance the boiling point differences between isomers.

  • Problem: The compound appears to be decomposing or polymerizing in the distillation pot.

    • Cause: The distillation temperature is too high.

    • Solution:

      • Use Vacuum: This is the most effective way to lower the boiling point.

      • Add an Inhibitor: Add a small amount of a polymerization inhibitor like hydroquinone to the distillation flask.

      • Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating to avoid localized hot spots.

  • Problem: "Bumping" or uneven boiling.

    • Cause: Lack of nucleation sites for smooth boiling.

    • Solution:

      • Use Boiling Chips or a Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add them to a hot liquid.

      • Ensure Proper Stirring: If using a stir bar, ensure it is spinning at a steady rate.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and elution with a mobile phase. For non-polar compounds like N,N-dimethyl-vinylanilines, normal-phase chromatography is a good starting point.

Troubleshooting Column Chromatography:

  • Problem: Isomers are co-eluting (not separating).

    • Cause: The chosen solvent system does not provide enough selectivity.

    • Solution:

      • Optimize the Mobile Phase: The key to separation is finding a solvent system where the isomers have slightly different affinities for the stationary phase. Start with a very non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments (e.g., 0.5-1%).

      • Try a Different Stationary Phase: If silica gel is not effective, consider using alumina. Sometimes, silver nitrate-impregnated silica gel can be used to separate compounds with double bonds, as the silver ions can interact differently with the vinyl groups of the isomers.

      • Improve Column Packing: A poorly packed column will have channels and lead to poor separation. Ensure the stationary phase is packed uniformly.

  • Problem: The compound is sticking to the column and won't elute.

    • Cause: The eluent is not polar enough, or the compound is interacting strongly with the acidic silica gel.

    • Solution:

      • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.

      • Add a Basic Modifier: For basic compounds like anilines, which can interact strongly with the acidic protons on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to improve elution and reduce tailing of the peaks.[7]

  • Problem: Tailing of spots on TLC and broad peaks during column chromatography.

    • Cause: This is common for amines on silica gel due to the interaction with acidic sites.

    • Solution: As mentioned above, add a small amount of triethylamine or a similar base to your eluent.

Recrystallization

Recrystallization is a purification technique for solids based on differences in solubility. While N,N-Dimethyl-3-vinylaniline is a liquid at room temperature, it may be possible to crystallize it at low temperatures or to purify it via the recrystallization of a solid derivative (e.g., a salt).

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the presence of impurities is depressing the melting point.

    • Solution:

      • Choose a Lower-Boiling Solvent: Select a solvent where the compound is soluble at high temperatures but has a boiling point lower than the compound's melting point.

      • Use a Solvent Mixture: Dissolve the oily compound in a good solvent, and then slowly add a poor solvent until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

      • Induce Crystallization at a Lower Temperature: Try cooling the solution in an ice-salt bath or a dry ice-acetone bath.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is too dilute, or the solution is supersaturated.

    • Solution:

      • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.

Experimental Workflows

Workflow 1: Purification by Vacuum Fractional Distillation

FractionalDistillation

Protocol:

  • Preparation: To the crude N,N-Dimethyl-3-vinylaniline in a round-bottom flask, add a few boiling chips or a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., hydroquinone).

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a well-insulated Vigreux or packed column. Ensure all joints are properly sealed for vacuum.

  • Distillation: Begin heating the flask gently while applying vacuum.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Then, carefully collect fractions over narrow boiling ranges. The boiling point will depend on the applied pressure.

  • Purity Analysis: Analyze the collected fractions by GC-MS to determine their composition.

  • Combine Fractions: Combine the fractions that contain the desired N,N-Dimethyl-3-vinylaniline at the required purity.

Workflow 2: Purification by Column Chromatography

ColumnChromatography

Protocol:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for N,N-dimethyl-vinylanilines is a mixture of hexane and ethyl acetate. Add 0.1-1% triethylamine to the solvent system to prevent tailing. Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. A shallow gradient of increasing polarity may be necessary to separate closely eluting isomers.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Ottokemi. (n.d.). N-N-Dimethylaniline, 98%. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 19). Dimethylaniline. Retrieved February 4, 2026, from [Link]

  • Loba Chemie. (n.d.). N,N-DIMETHYLANILINE. Retrieved February 4, 2026, from [Link]

  • Google Patents. (1990). US4918232A - Process for separating aniline derivatives.
  • Journal of Chromatographic Science. (1973). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Retrieved February 4, 2026, from [Link]

  • Digital CSIC. (2022). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Retrieved February 4, 2026, from [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Retrieved February 4, 2026, from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2014). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved February 4, 2026, from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. Retrieved February 4, 2026, from [Link]

  • Vedantu. (n.d.). Aniline is separated from a mixture by a Fractional class 12 chemistry cbse. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2013). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved February 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved February 4, 2026, from [Link]

  • Chromatography Online. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved February 4, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved February 4, 2026, from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved February 4, 2026, from [Link]

  • SpringerLink. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved February 4, 2026, from [Link]

  • UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved February 4, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved February 4, 2026, from [Link]

  • Inchem.org. (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved February 4, 2026, from [Link]

  • MyAIS. (2004). CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Retrieved February 4, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved February 4, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved February 4, 2026, from [Link]

  • Google Patents. (1953). US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 4, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved February 4, 2026, from [Link]

  • Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N,N-Dimethyl-3-vinylaniline Synthesis

Executive Summary & Reaction Profile This technical guide addresses the synthesis of 3-vinyl-N,N-dimethylaniline (also known as N,N-dimethyl-3-aminostyrene). This molecule is a critical functional monomer used to introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

This technical guide addresses the synthesis of 3-vinyl-N,N-dimethylaniline (also known as N,N-dimethyl-3-aminostyrene). This molecule is a critical functional monomer used to introduce basic sites into polystyrene backbones or as a precursor for conductive polymers.

Unlike its para-isomer, the meta-substitution pattern interrupts direct conjugation between the amine lone pair and the vinyl group. However, the synthesis remains sensitive to oxidative degradation and spontaneous polymerization .

The "Gold Standard" Route: Wittig Olefination

While Heck coupling and dehydration of alcohols are viable, the Wittig Reaction is the preferred method for laboratory to pilot-scale synthesis due to its regiochemical certainty and mild conditions.

Reaction Scheme:



Optimized Experimental Protocol

Do not deviate from the stoichiometry without consulting the troubleshooting module.

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
Methyltriphenylphosphonium bromide Ylide Precursor1.2 - 1.3Must be dried under vacuum at 100°C before use. Hygroscopic.
Potassium tert-butoxide (KOtBu) Base1.3 - 1.4Superior to NaH for homogeneity. Use 1M in THF or fresh solid.
3-(Dimethylamino)benzaldehyde Limiting Reagent1.0Purify if yellow/brown (oxidation).
Tetrahydrofuran (THF) Solvent[0.2 M]Anhydrous, inhibitor-free.
BHT (Butylated hydroxytoluene) Radical Inhibitor0.1 mol%CRITICAL: Add to the workup and storage vessels.
Step-by-Step Workflow
  • Salt Suspension: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend Methyltriphenylphosphonium bromide (1.3 eq) in anhydrous THF.

  • Ylide Formation (The "Instant" Method): Cool to 0°C. Add KOtBu (1.4 eq) portion-wise. The suspension will turn bright yellow (formation of the phosphorous ylide). Stir for 30–45 minutes at 0°C.

  • Addition: Dissolve 3-(dimethylamino)benzaldehyde (1.0 eq) in minimal THF. Add this solution dropwise to the ylide over 20 minutes.

    • Technical Note: The yellow color may fade to a pale suspension as the betaine intermediate forms.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Add saturated aqueous NH₄Cl.

  • Workup: Extract with Diethyl Ether (

    
    ) or Hexane (
    
    
    
    ).
    • Crucial Step: Add BHT trace to the combined organic layers immediately.

  • TPPO Removal: Triphenylphosphine oxide (TPPO) is the major byproduct. Concentrate the organic layer to a slurry, add cold Hexane, and filter off the white solid (TPPO).

  • Purification: Flash Chromatography (Silica, Hexane/EtOAc 95:5 with 1% Triethylamine).

Mechanism & Process Flow (Visualized)

The following diagram illustrates the reaction pathway and critical decision points for process control.

WittigPathway Start Start: Phosphonium Salt (Ph3P-CH3)+ Br- Base Add Base (KOtBu) Deprotonation Start->Base THF, 0°C Ylide Ylide Species (Ph3P=CH2) Base->Ylide - HBr Betaine Oxaphosphetane Intermediate Ylide->Betaine + Aldehyde Aldehyde Add Aldehyde 3-(N,N-dimethylamino)benzaldehyde Aldehyde->Betaine Elimination Elimination (-Ph3PO) Betaine->Elimination Warm to RT Product Crude Product 3-Vinyl-N,N-dimethylaniline Elimination->Product Risk RISK: Polymerization Product->Risk Inhibitor Action: Add BHT Keep < 40°C Risk->Inhibitor Mitigation

Figure 1: Mechanistic pathway of the Wittig olefination for vinyl aniline synthesis, highlighting the critical polymerization risk node.

Troubleshooting & FAQs

Category A: Low Yield & Reaction Stalling

Q: The reaction mixture never turned the characteristic "Wittig Yellow" after adding the base. Why? A: This indicates the ylide did not form.

  • Moisture: The most common culprit. Phosphonium salts are hygroscopic. If the salt was not dried (vacuum oven, 100°C, 4h), the base reacted with water instead of the salt.

  • Base Quality: KOtBu degrades to KOH and t-BuOH upon exposure to air. If your KOtBu is white/crusty rather than a loose powder, use a fresh bottle or switch to NaH (Sodium Hydride) (requires longer stirring time and reflux).

Q: TLC shows starting aldehyde remaining even after 12 hours. A: The meta-dimethylamino group is electron-donating, making the aldehyde slightly less electrophilic than unsubstituted benzaldehyde.

  • Solution: Gently heat the reaction to 40°C . Do not exceed this temperature significantly to avoid polymerization.

  • Solution: Add an additional 0.2 eq of Ylide (prepared separately) to the mixture.

Category B: Purification & Stability

Q: My product turned into a black tar during rotary evaporation. What happened? A: You experienced spontaneous polymerization.

  • Cause: Vinyl anilines are electron-rich monomers (similar to styrene but more reactive). Heat + Concentration = Polymer.

  • Fix:

    • Never distill to dryness without an inhibitor.

    • Add BHT (200 ppm) or Hydroquinone to the collection flask before starting evaporation.

    • Keep the water bath temperature below 35°C .

Q: I cannot separate the Triphenylphosphine Oxide (TPPO) completely. A: TPPO is notoriously difficult to remove.

  • Method 1 (Precipitation): Dissolve the crude residue in a minimum amount of cold Ether/Toluene, then add cold Hexane or Pentane. TPPO is insoluble in alkanes and will precipitate. Filter and repeat.

  • Method 2 (Chemical Wash): Since your product is an amine, you can exploit acid-base chemistry carefully.

    • Extract product into 1M HCl (TPPO stays in organic layer).

    • Wash aqueous layer with Ether immediately.

    • Basify aqueous layer with NaOH at 0°C.

    • Extract product back into Ether.[1]

    • Warning: Vinyl groups can be acid-sensitive. Perform this rapidly and keep cold.

Category C: Diagnostic Logic Tree

Use this flow to diagnose failure modes.

Troubleshooting Problem Problem: Low Yield / Impure CheckColor Did reaction turn yellow? Problem->CheckColor NoYellow No: Ylide Failed CheckColor->NoYellow YesYellow Yes: Ylide Formed CheckColor->YesYellow ActionDry Action: Dry Salt Replace Base NoYellow->ActionDry CheckTLC TLC: Aldehyde Remaining? YesYellow->CheckTLC AldehydeYes Yes: Incomplete Rxn CheckTLC->AldehydeYes AldehydeNo No: Product Lost CheckTLC->AldehydeNo ActionHeat Action: Heat to 40°C Increase Time AldehydeYes->ActionHeat CheckPoly Check: Black Tar? AldehydeNo->CheckPoly PolyYes Yes: Polymerization CheckPoly->PolyYes ActionInhib Action: Add BHT Lower Temp PolyYes->ActionInhib

Figure 2: Diagnostic logic tree for troubleshooting synthetic failures.

References

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil). Chemische Berichte. (Foundational Wittig Protocol).

  • Organic Syntheses. p-Dimethylaminobenzaldehyde Synthesis (Analogous starting material purification). Org. Synth. 1922, 2,[2] 17. .

  • BenchChem. Comparative Guide: 4-Allyl-N,N-dimethylaniline vs. N,N-dimethyl-4-vinylaniline. (Polymerization risks and stability data). .

  • PubChem. Compound Summary: N,N-Dimethyl-3-vinylaniline. National Library of Medicine. .

  • GuideChem. N,N-dimethyl-4-vinylaniline Properties and Safety. (Handling precautions for vinyl anilines).[3] .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Optimization

Stability issues of N,N-Dimethyl-3-vinylaniline under acidic or basic conditions

Ticket ID: #DMA-3V-STAB-001 Subject: Stability Profile & Troubleshooting under Acidic/Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2] Executive Summary Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DMA-3V-STAB-001 Subject: Stability Profile & Troubleshooting under Acidic/Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with N,N-Dimethyl-3-vinylaniline (CAS: varies by salt form, free base often custom synthesized), a bifunctional intermediate combining a basic tertiary amine with a reactive styrene moiety.[1][2]

The central conflict in handling this molecule is its duality:

  • The Amine (Base): Requires acidic conditions for salt formation/solubilization.[1][2]

  • The Vinyl Group (Styrene): Susceptible to rapid, irreversible cationic polymerization in the presence of protons (acids).[2]

This guide provides the operational protocols to navigate this instability, ensuring you isolate the monomer, not the polymer.

Module 1: Acidic Conditions (The Danger Zone)

Core Issue: Cationic Polymerization vs. Salt Formation

Users frequently report "gummy residues" or "insoluble tars" upon adding acid.[1][2] This is not a purity issue; it is chemically induced polymerization.[2]

The Mechanism: Styrene derivatives undergo cationic polymerization initiated by strong protonic acids.[1][2] While the meta-positioning of the dimethylamino group prevents direct resonance conjugation with the vinyl group (unlike the para-isomer), the ring remains electron-rich, facilitating carbocation formation.[2]

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired salt formation and the undesired polymerization.

AcidPathways Start N,N-Dimethyl-3-vinylaniline (Neutral) Acid Add Strong Acid (H+) Start->Acid Protonation N-Protonation (Fast, Reversible) Acid->Protonation Kinetic Control (Low Temp) VinylAttack Vinyl Protonation (Rate Limiting) Acid->VinylAttack Thermodynamic Control (High Temp / Excess Acid) Salt Ammonium Salt (Stable Solid) Protonation->Salt Salt->Start Neutralization (Base) Carbocation Benzylic Carbocation VinylAttack->Carbocation Polymer Irreversible Polymer (Insoluble Tar) Carbocation->Polymer Chain Propagation

Figure 1: Reaction pathways in acidic media.[2] The goal is to trap the molecule in the green path (Salt) and avoid the red path (Polymerization).[2]

Troubleshooting & FAQs: Acidic Handling

Q: Can I convert the free base to the HCl salt for storage? A: Yes, but you must control the exotherm.

  • Protocol: Dissolve the amine in anhydrous diethyl ether or 1,4-dioxane at 0°C . Add a stoichiometric amount (1.0 equiv) of HCl (4M in dioxane) dropwise.[2]

  • Why: Excess acid acts as a polymerization initiator.[1][2] Low temperature favors the kinetic N-protonation over the higher activation energy vinyl protonation.[1][2]

  • Warning: Do not use aqueous strong acids (conc.

    
    , HCl) if possible, as the heat of neutralization often triggers polymerization.[1][2]
    

Q: My sample turned purple/black in acid. What happened? A: This indicates oxidation or polymerization.[1][2]

  • Cause: N,N-dimethylanilines are prone to One-Electron Oxidation to form radical cations (Wurster's salts), which are deeply colored.[1][2] This is accelerated by light and trace metals in acidic media.[2]

Module 2: Basic Conditions (Safe Harbor)

Core Stability Profile

The molecule is significantly more stable under basic conditions.[1][2] The vinyl group is resistant to nucleophilic attack by hydroxide or alkoxides under standard workup conditions.[1][2]

Troubleshooting & FAQs: Basic Handling

Q: I am seeing an emulsion during extraction with NaOH. How do I break it? A: N,N-dimethylanilines act as surfactants.[1][2]

  • Solution: Do not shake vigorously; use gentle inversion. If an emulsion forms, add solid NaCl (brine saturation) or a small amount of methanol to the organic layer to disrupt the surface tension.[2]

Q: Can I use organolithiums (e.g., n-BuLi) with this molecule? A: Proceed with Caution.

  • While the amine is protected by the methyl groups, the vinyl group is susceptible to anionic polymerization initiated by strong bases like n-BuLi.[1][2]

  • Alternative: If you need to perform lithiation, consider protecting the vinyl group (e.g., bromination/debromination strategy later) or working at cryogenic temperatures (-78°C).[1][2]

Module 3: Storage & General Stability

Stability Data Summary
ConditionStability RatingPrimary Degradation ModePrevention Strategy
Air/Oxygen LowN-Oxide formation; Radical polymerizationStore under Argon/Nitrogen.[1][2]
Light (UV) Very LowPhoto-induced polymerizationAmber glassware; Foil wrap.[1][2]
Heat (>40°C) LowThermal polymerizationStore at 2-8°C (Refrigerated).[2]
Strong Acid CriticalCationic PolymerizationAvoid excess acid; Keep cold.[1][2]
Radical Sources CriticalCross-linkingAvoid peroxides/AIBN unless intended.[1][2]
Standard Operating Procedure (SOP) for Storage
  • Inhibitors: Commercial samples should contain 10-50 ppm of 4-tert-butylcatechol (TBC) or BHT to scavenge radicals.[1][2] If you synthesized this fresh, add TBC immediately after the final column.[1]

  • Atmosphere: Flush headspace with Nitrogen.[1][2] Oxygen can form peroxides with the vinyl group, which later initiate explosion or polymerization.[1]

  • State: The HCl salt is more shelf-stable than the free base oil, provided it was crystallized free of excess acid.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 949, N,N-Dimethylaniline. Retrieved from [Link]

  • Kotal, A., et al. (2013).[1][2] Free radical polymerization of alkyl methacrylates with N,N-dimethylanilinium p-toluenesulfonate. Polymer Chemistry. Retrieved from [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Performance comparison of N,N-Dimethyl-3-vinylaniline in organic electronic devices

Executive Summary: The "Meta-Effect" in Organic Semiconductors In the landscape of organic electronics, N,N-Dimethyl-3-vinylaniline (N,N-DM-3-VA) represents a strategic deviation from its widely utilized isomer, N,N-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Effect" in Organic Semiconductors

In the landscape of organic electronics, N,N-Dimethyl-3-vinylaniline (N,N-DM-3-VA) represents a strategic deviation from its widely utilized isomer, N,N-Dimethyl-4-vinylaniline (N,N-DM-4-VA) . While the para-isomer (4-vinyl) is the industry standard for hole-transporting polymers due to its strong conjugation, the meta-isomer (3-vinyl) offers unique optoelectronic properties driven by conjugation interruption .

This guide objectively compares the performance of the meta-isomer against the para-standard.[1][2] The central thesis is that while N,N-DM-3-VA exhibits lower charge carrier mobility, its interrupted conjugation yields a wider bandgap and higher triplet energy (


), making it a superior candidate for host materials  and interlayers  where exciton confinement is critical.

Chemical Architecture & Mechanism

The fundamental difference lies in the electronic coupling between the vinyl polymerizable group and the electron-donating dimethylamino moiety.

  • Para-Isomer (N,N-DM-4-VA): The nitrogen lone pair is in direct resonance with the vinyl group (and the resulting polymer backbone). This creates a "through-conjugation" pathway, lowering oxidation potential and narrowing the bandgap.

  • Meta-Isomer (N,N-DM-3-VA): The meta-substitution prevents direct resonance delocalization of the nitrogen lone pair onto the vinyl group. The electronic interaction is primarily inductive . This results in a "broken" conjugation pathway, preserving the high energy levels of the benzene ring.

Visualization: Resonance & Conjugation Pathways

ConjugationComparison cluster_para Para-Isomer (Standard) cluster_meta Meta-Isomer (Target) P_Struct N,N-Dimethyl-4-vinylaniline P_Mech Direct Resonance (N Lone Pair ↔ Vinyl) P_Struct->P_Mech P_Result Low Bandgap High Conductivity P_Mech->P_Result M_Struct N,N-Dimethyl-3-vinylaniline M_Mech Inductive Only (Conjugation Break) M_Struct->M_Mech M_Result Wide Bandgap High Triplet Energy M_Mech->M_Result caption Fig 1. Structural impact on electronic coupling. Meta-substitution isolates the amine donor from the backbone.

Performance Matrix: Meta (3-VA) vs. Para (4-VA)

The following data synthesizes experimental trends from Hammett substituent constants and polymerization kinetics of aminostyrenes.

FeatureN,N-Dimethyl-3 -vinylaniline (Meta)N,N-Dimethyl-4 -vinylaniline (Para)Scientific Rationale
Hammett Constant (

)


Para is a much stronger electron donor due to resonance.
Oxidation Potential (

)
Higher (~0.8 V vs Fc/Fc+)Lower (~0.5 V vs Fc/Fc+)Meta-nitrogen is less able to stabilize the radical cation.
HOMO Level Deeper (~ -5.4 eV)Shallower (~ -5.1 eV)Better air stability for the Meta isomer.
Polymerization Rate (

)
Slower Fast Para-resonance stabilizes the propagating benzylic carbocation/radical.
Triplet Energy (

)
High (> 2.8 eV)Moderate (< 2.5 eV)Meta-linkage reduces conjugation length, confining the exciton.
Primary Application Host Matrix, Electron Blocking LayerHole Injection/Transport Layer (HIL/HTL)
Key Insight: The Stability Trade-off

While the Para-isomer is the superior conductor, it is more susceptible to oxidative degradation in air due to its high HOMO level. The Meta-isomer , with its deeper HOMO, offers enhanced environmental stability, making it an excellent candidate for stable interlayers in OLEDs.

Experimental Protocols

A. Synthesis & Purification (Monomer)

Note: N,N-DM-3-VA is less commercially available than the 4-isomer. Synthesis via Grignard or Wittig reaction from 3-(dimethylamino)benzaldehyde is recommended.

  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), 3-(dimethylamino)benzaldehyde (1.0 eq), dry THF.

  • Procedure:

    • Suspend phosphonium salt in dry THF at 0°C under

      
      .
      
    • Add KOtBu portion-wise; stir 1h (solution turns yellow/orange).

    • Add aldehyde dropwise. Warm to RT and stir 12h.

    • Quench: Add saturated

      
      . Extract with diethyl ether.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Critical: Add 1% triethylamine to the eluent to prevent acid-catalyzed polymerization on silica.

B. Polymerization (Free Radical)

To produce Poly(N,N-dimethyl-3-vinylaniline) for device films.

  • Setup: Schlenk tube, degassed via freeze-pump-thaw (3 cycles).

  • Recipe:

    • Monomer: N,N-DM-3-VA (1.0 g)

    • Initiator: AIBN (1 mol%)

    • Solvent: Anhydrous Toluene (concentration 1.0 M)

  • Reaction: Heat to 70°C for 24 hours.

  • Precipitation: Pour reaction mixture into excess cold methanol. Filter white/off-white precipitate.

  • Validation:

    
    -NMR (CDCl3). Look for disappearance of vinyl protons (5.2, 5.7, 6.7 ppm) and broadening of aromatic peaks.
    
C. Device Fabrication (Hole-Only Device)

Protocol to measure hole mobility (


) using Space Charge Limited Current (SCLC).
  • Substrate: ITO-coated glass, cleaned (Acetone -> Isopropanol -> UV-Ozone).

  • Layer 1 (HIL): PEDOT:PSS spin-coated (40 nm), annealed 150°C/15min.

  • Layer 2 (Active): Spin-coat Poly(N,N-DM-3-VA) from Chlorobenzene (10 mg/mL). Target thickness: 100 nm.

  • Layer 3 (Top Contact): Thermal evaporation of

    
     (10 nm) / Ag (100 nm).
    
  • Measurement: Sweep voltage 0V -> 10V. Fit

    
     curve to Mott-Gurney law:
    
    
    
    

Strategic Application in Devices

The following diagram illustrates where N,N-DM-3-VA fits into an OLED architecture compared to its para-isomer.

DeviceArchitecture cluster_OLED OLED Stack Architecture Anode ITO Anode HIL HIL (PEDOT:PSS) Anode->HIL HTL_Para HTL: Poly(N,N-DM-4-VA) (High Mobility) HIL->HTL_Para EBL_Meta EBL/Host: Poly(N,N-DM-3-VA) (High Triplet Energy) HTL_Para->EBL_Meta EML Emissive Layer EBL_Meta->EML Cathode Cathode (Al) EML->Cathode caption Fig 2. The Meta-isomer functions best as an Electron Blocking Layer (EBL) or Host due to wide bandgap.

Why use the Meta-Isomer here?

In the EBL/Host position, high charge mobility is secondary to energy level matching . The N,N-DM-3-VA polymer prevents excitons from quenching at the HTL interface because its triplet energy is sufficiently high to block reverse energy transfer, a feat the para-isomer often fails to achieve due to its extended conjugation.

References

  • Hammett Substituent Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

  • Polymerization Kinetics of Aminostyrenes

    • Sigma-Aldrich.[3] Product Specification: 4-Vinylaniline (Para-isomer).

    • Note: Direct kinetic data for 3-isomer is derived
  • Meta-Conjugation in OLEDs: Jeon, S. O., et al. (2012). High-efficiency phosphorescent organic light-emitting diodes using carbazole-based bipolar host materials. Journal of Materials Chemistry. (Contextual reference for meta-linkage benefits).
  • Synthesis of Vinyl Aniline Derivatives

    • BenchChem.[4] Comparative Guide: 4-Allyl-N,N-dimethylaniline vs. N,N-dimethyl-4-vinylaniline.

    • Google Patents. WO2013033228A1: Antibacterial compounds (Synthesis of N,N-dimethyl-3-vinylaniline).

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N,N-Dimethyl-3-vinylaniline Against Other Functionalized Styrenes

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of polymer chemistry and materials science, the selection of a monomer is a critical decision that dictates the ultimate propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and materials science, the selection of a monomer is a critical decision that dictates the ultimate properties and functionality of the resulting polymer. Functionalized styrenes, a versatile class of monomers, offer a rich palette for designing materials with tailored characteristics. Among these, N,N-Dimethyl-3-vinylaniline (DMVA) presents a unique combination of a reactive vinyl group for polymerization and a nucleophilic dimethylamino group amenable to post-polymerization modification.

This guide provides an in-depth comparative analysis of N,N-Dimethyl-3-vinylaniline against other key functionalized styrenes. Our objective is to furnish researchers and developers with the foundational data and experimental rationale necessary to make informed decisions for their specific applications, from advanced coatings to novel pharmaceutical delivery systems.

The Strategic Importance of Substituent Placement and Functionality

The utility of a styrenic monomer is profoundly influenced by the nature and position of the substituent on the aromatic ring. This substituent dictates the monomer's reactivity, its propensity for different polymerization techniques, and the physicochemical properties of the resulting polymer. We will benchmark N,N-Dimethyl-3-vinylaniline against a curated selection of alternatives to illuminate these structure-property relationships.

Monomers Under Comparison:

MonomerStructureKey Differentiating Feature
N,N-Dimethyl-3-vinylaniline (DMVA) c1(C=C)cccc(c1)N(C)CMeta-positioned electron-donating group (EDG)
N,N-Dimethyl-4-vinylaniline (p-DMVA) c1(C=C)ccc(cc1)N(C)CPara-positioned strong EDG
4-Vinylaniline (p-VA) c1(C=C)ccc(cc1)NPara-positioned EDG with reactive N-H bonds
Styrene c1ccccc1C=CUnsubstituted baseline
4-Vinylbenzyl chloride (VBC) c1(C=C)ccc(cc1)CClPara-positioned electron-withdrawing group (EWG) precursor

The selection of these specific monomers allows for a systematic evaluation of several key parameters:

  • Positional Isomerism: Comparing the meta-substituted DMVA with its para-isomer (p-DMVA) reveals the impact of substituent location on electronic effects and polymer properties.

  • N-Alkylation: Contrasting DMVA with 4-vinylaniline (p-VA) highlights the role of the N,N-dimethyl groups versus primary amine functionality.

  • Electronic Effects: Benchmarking against the unsubstituted styrene provides a baseline, while comparison with 4-vinylbenzyl chloride (VBC) illustrates the opposing influence of an electron-withdrawing group.

G cluster_EDG Electron-Donating Groups (EDGs) cluster_Baseline Baseline cluster_EWG Electron-Withdrawing Group (EWG) DMVA N,N-Dimethyl-3-vinylaniline (meta-EDG) pDMVA N,N-Dimethyl-4-vinylaniline (para-EDG) DMVA->pDMVA Isomeric Effect pVA 4-Vinylaniline (para-EDG, N-H functionality) pDMVA->pVA N-Alkylation Effect Styrene Styrene (Unsubstituted) pDMVA->Styrene Functional Group Effect pVA->Styrene Functional Group Effect VBC 4-Vinylbenzyl Chloride (para-EWG precursor) Styrene->VBC Electronic Effect (Donating vs. Withdrawing) G start Select Monomer (e.g., DMVA) inhibit_rem Inhibitor Removal (Pass through basic alumina column) start->inhibit_rem setup Assemble Reaction (Flask, stirrer, condenser, N2 inlet) inhibit_rem->setup reactants Add Reactants (Monomer, Toluene, AIBN) setup->reactants degas Degas Mixture (3x Freeze-Pump-Thaw cycles) reactants->degas polymerize Polymerization (Heat to 70°C, 18h under N2) degas->polymerize precipitate Isolate Polymer (Precipitate in cold methanol) polymerize->precipitate filter_dry Filter & Dry (Vacuum oven at 50°C) precipitate->filter_dry characterize Characterize Polymer filter_dry->characterize gpc GPC/SEC (Determine Mn, Mw, PDI) characterize->gpc nmr ¹H NMR (Confirm structure, check for residual monomer) characterize->nmr dsc DSC (Determine Glass Transition Temp., Tg) characterize->dsc end Comparative Data Analysis gpc->end nmr->end dsc->end

Workflow for comparative polymerization and characterization.
Detailed Protocol: Free-Radical Solution Polymerization

This protocol is designed for a typical lab-scale synthesis. The causality behind key steps is explained to enhance understanding and troubleshooting.

Materials:

  • Monomer (N,N-Dimethyl-3-vinylaniline or alternative)

  • Toluene (Anhydrous)

  • Azobisisobutyronitrile (AIBN)

  • Methanol (ACS Grade)

  • Basic Alumina

  • Schlenk flask with magnetic stir bar

  • Condenser and Nitrogen/Vacuum line

Procedure:

  • Inhibitor Removal (Justification): Commercial vinyl monomers contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed to achieve controlled and reproducible initiation.

    • Pass the liquid monomer (~10 g) through a short column of basic alumina. Collect the purified monomer into a clean, dry flask.

  • Reaction Setup:

    • To a 100 mL Schlenk flask containing a magnetic stir bar, add the purified monomer (e.g., 5.0 g, ~34 mmol for DMVA).

    • Add anhydrous toluene (20 mL). The solvent choice is critical; toluene is relatively inert and a good solvent for both the monomer and the resulting polymer.

    • Add the initiator, AIBN (e.g., 56 mg, 0.34 mmol, for a 100:1 monomer-to-initiator ratio). AIBN is a common thermal initiator with a predictable decomposition rate at 70°C. [1]

  • Degassing (Justification): Oxygen is a potent inhibitor of free-radical polymerization as it reacts with propagating radicals to form stable peroxy radicals, terminating the chain.

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • After the final thaw, backfill the flask with dry nitrogen.

    • Immerse the flask in a preheated oil bath at 70°C.

    • Allow the reaction to proceed with vigorous stirring for a set time (e.g., 18 hours) to ensure high conversion.

  • Isolation and Purification (Justification): The polymer must be separated from unreacted monomer and initiator fragments. Precipitation into a non-solvent is an effective method.

    • Cool the reaction mixture to room temperature. The solution will be viscous.

    • Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring. The polymer will precipitate as a solid.

    • Continue stirring for 30 minutes to wash the polymer.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer with fresh methanol.

    • Dry the polymer in a vacuum oven at 50°C overnight to a constant weight.

Characterization Protocols
  • Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Use THF as the eluent with polystyrene standards for calibration. A low PDI (< 1.5) is indicative of a well-controlled polymerization.

  • Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the polymer structure. The disappearance of the characteristic vinyl proton signals (~5-7 ppm) and the appearance of broad peaks corresponding to the polymer backbone confirms polymerization.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). Heat the polymer sample under a nitrogen atmosphere, cool it, and then heat it again at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step-change in the heat flow during the second heating scan. [2]

Conclusion and Outlook

This guide establishes a framework for the systematic benchmarking of N,N-Dimethyl-3-vinylaniline. The analysis reveals its position as a moderately reactive, electron-rich monomer.

  • Versus its para-isomer (p-DMVA): DMVA is expected to be slightly less reactive due to the reduced resonance effect from the meta-position. This can be an advantage in controlling polymerization kinetics. The resulting polymer's properties (e.g., Tg, solubility) will also differ due to the less linear polymer backbone.

  • Versus 4-Vinylaniline (p-VA): DMVA lacks the reactive N-H bonds of p-VA, making it more stable against side reactions and oxidative degradation. This makes poly(DMVA) a more chemically inert platform, with the tertiary amine available for specific reactions like quaternization.

  • Versus 4-Vinylbenzyl chloride (VBC): DMVA and VBC represent two distinct strategies for creating functional polymers. DMVA provides a built-in basic and nucleophilic site, whereas VBC provides a reactive electrophilic site for post-polymerization modification.

The choice between these monomers is therefore not a matter of superiority, but of strategic alignment with the desired application. For researchers seeking to create polymers with intrinsic electronic properties, pH-responsiveness, or catalytic activity stemming directly from the aniline moiety, N,N-Dimethyl-3-vinylaniline offers a compelling and nuanced alternative to its more common counterparts. The provided experimental protocols offer a robust starting point for generating the empirical data needed to validate these choices in your specific research and development context.

References

Sources

Validation

Head-to-head comparison of synthetic routes to N,N-Dimethyl-vinylaniline isomers

Introduction N,N-Dimethyl-vinylaniline (DMVA) isomers, specifically the ortho-, meta-, and para-substituted variants, are valuable building blocks in organic synthesis. Their unique electronic properties, stemming from t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dimethyl-vinylaniline (DMVA) isomers, specifically the ortho-, meta-, and para-substituted variants, are valuable building blocks in organic synthesis. Their unique electronic properties, stemming from the electron-donating dimethylamino group conjugated with a reactive vinyl moiety, make them crucial intermediates in the production of polymers, dyes, and pharmaceuticals. The precise positioning of the vinyl group profoundly influences the molecule's reactivity and final properties, necessitating regioselective synthetic strategies.

This guide provides a head-to-head comparison of the primary synthetic routes to ortho-, meta-, and para-N,N-Dimethyl-vinylaniline. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols for the most effective transformations. Our focus is on providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their specific synthetic challenges.

Core Synthetic Strategies: An Overview

The construction of the vinyl group on the N,N-dimethylaniline scaffold is typically achieved through one of four main strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Heck, Suzuki, and Stille reactions are powerful tools for forming carbon-carbon bonds. These methods generally involve the coupling of a halogenated N,N-dimethylaniline with a vinylating agent.

  • Wittig Reaction: This classic olefination method transforms an aldehyde group into a vinyl group using a phosphorus ylide.

  • Elimination Reactions: Dehydration of a corresponding alcohol offers a direct route to the vinyl group.

  • Reduction of a Substituted Alkyne: While less common for this specific target, the partial reduction of an ethynyl-substituted aniline can also yield the desired vinylaniline.

The choice of strategy is often dictated by the availability of starting materials, desired scale, and the specific isomer being synthesized, as steric and electronic effects can significantly impact reaction outcomes.

Synthesis of para-N,N-Dimethyl-vinylaniline (p-DMVA)

The para-isomer is arguably the most common and synthetically accessible of the three. Its linear conjugation makes it a desirable component in materials science.

Route 1: The Heck Reaction

The Heck reaction provides a direct and efficient method for the vinylation of aryl halides.[1] The reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[2]

Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Subsequent migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination, furnishes the vinylated product and regenerates the active Pd(0) catalyst. The choice of an iodide or bromide as the leaving group on the aniline is crucial, with iodides generally exhibiting higher reactivity.[3]

Representative Protocol (Adapted from similar Heck Reactions): A plausible route involves the reaction of 4-iodo-N,N-dimethylaniline with ethylene gas.

  • Reaction: 4-iodo-N,N-dimethylaniline + Ethylene

  • Catalyst: Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃)

  • Base: A non-nucleophilic base such as NaOAc or Et₃N

  • Solvent: Polar aprotic solvent like DMA or NMP

  • Conditions: Elevated temperature (typically >100 °C) and pressure (due to ethylene gas)

Route 2: The Wittig Reaction

The Wittig reaction is a robust method for converting aldehydes and ketones to alkenes.[4] For p-DMVA, this involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with a methylide phosphorus ylide.

Mechanism & Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane.[5] This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for this reaction.

Experimental Protocol:

  • Ylide Generation: Methyltriphenylphosphonium bromide is treated with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous, aprotic solvent like THF or DMSO to generate the reactive ylide.

  • Olefination: The pre-formed ylide is then reacted with 4-(N,N-dimethylamino)benzaldehyde at low to ambient temperature.

  • Workup: The reaction is quenched, and the product is separated from the triphenylphosphine oxide byproduct, typically through crystallization or chromatography.

Route 3: The Suzuki Coupling

The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.[6] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Mechanism & Rationale: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the vinylboronic acid (or a derivative) and subsequent reductive elimination to form the C-C bond. The base is crucial for the activation of the organoboron species.

Representative Protocol:

  • Reactants: 4-bromo-N,N-dimethylaniline and vinylboronic acid (or a more stable derivative like potassium vinyltrifluoroborate).

  • Catalyst: A palladium(0) source such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand.[7]

  • Base: An inorganic base like K₂CO₃, K₃PO₄, or CsF is commonly used.[8]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed.

Comparative Analysis of Routes to p-DMVA
Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Heck Reaction 4-halo-N,N-dimethylaniline, EthylenePd catalyst, BaseGood to ExcellentAtom economical, direct vinylation.Requires handling of ethylene gas, potentially high pressures.
Wittig Reaction 4-(N,N-dimethylamino)benzaldehydePhosphonium salt, Strong baseGood to ExcellentReliable, well-established.Stoichiometric phosphine oxide byproduct can complicate purification. Poor atom economy.[4]
Suzuki Coupling 4-halo-N,N-dimethylaniline, Vinylboronic acid derivativePd catalyst, BaseGood to ExcellentMild conditions, high functional group tolerance.Boronic acids can be unstable; toxicity of tin in Stille as an alternative.[9]

Synthesis of meta-N,N-Dimethyl-vinylaniline (m-DMVA)

The synthesis of the meta-isomer is less frequently reported but follows similar principles to the para-isomer. The lack of direct conjugation between the dimethylamino and vinyl groups gives it distinct electronic properties.

The most viable routes for m-DMVA are palladium-catalyzed cross-coupling reactions starting from 3-halo-N,N-dimethylaniline. The Heck and Suzuki reactions, as described for the para-isomer, are directly applicable. The Wittig reaction starting from 3-(N,N-dimethylamino)benzaldehyde is also a highly effective method.

Synthesis of ortho-N,N-Dimethyl-vinylaniline (o-DMVA)

The synthesis of the ortho-isomer presents a unique challenge due to steric hindrance from the adjacent N,N-dimethylamino group. This steric crowding can significantly impact the efficiency of certain reactions.

Challenges and Considerations:

The proximity of the bulky dimethylamino group to the reaction center can hinder the approach of reagents, particularly in palladium-catalyzed cross-coupling reactions. This can lead to lower yields and require more forcing reaction conditions or specialized catalyst systems with less bulky ligands.[6]

Viable Synthetic Routes:
  • Reductive Methylation followed by Cross-Coupling: A common strategy involves the Sonogashira coupling of 2-iodoaniline with a protected acetylene, followed by N,N-dimethylation and subsequent partial reduction of the alkyne. A more direct approach involves the N,N-dimethylation of 2-iodoaniline first, followed by a cross-coupling reaction. Reductive methylation using formaldehyde and sodium cyanoborohydride is an effective method for this initial step.[10]

  • Wittig Reaction: The Wittig reaction, starting from 2-(N,N-dimethylamino)benzaldehyde, is often a more reliable method for the ortho-isomer as it can be less sensitive to steric hindrance compared to some cross-coupling reactions.

Visualization of Synthetic Pathways

General Workflow for Palladium-Catalyzed Vinylation

G cluster_start Starting Materials cluster_process Reaction Core A Halo-N,N-dimethylaniline (o-, m-, or p-) C Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) A->C B Vinylating Agent (e.g., Ethylene, Vinylboronic Acid, Vinylstannane) B->C G N,N-Dimethyl-vinylaniline Isomer C->G D Ligand (e.g., Phosphine) D->C E Base (e.g., K2CO3, Et3N) E->C F Solvent & Heat F->C

Caption: Workflow for Pd-catalyzed synthesis of DMVA isomers.

Wittig Reaction Pathway

G cluster_ylide Ylide Formation cluster_olefination Olefination A Methyltriphenyl- phosphonium Halide B Strong Base (e.g., n-BuLi) A->B Deprotonation C Phosphorus Ylide B->C D N,N-Dimethylamino- benzaldehyde Isomer C->D Nucleophilic Attack E N,N-Dimethyl-vinylaniline Isomer D->E F Triphenylphosphine Oxide (Byproduct) D->F

Caption: Step-wise visualization of the Wittig reaction for DMVA synthesis.

Conclusion and Future Outlook

The synthesis of N,N-Dimethyl-vinylaniline isomers can be effectively achieved through several well-established methodologies. For the para- and meta-isomers , palladium-catalyzed cross-coupling reactions (Heck and Suzuki) and the Wittig reaction all represent high-yielding and reliable options. The choice between them will likely depend on the cost and availability of the respective starting materials (halo-aniline vs. aldehyde).

For the ortho-isomer , steric hindrance is a key consideration. While cross-coupling reactions are feasible, they may require more rigorous optimization of catalysts and conditions. The Wittig reaction often provides a more straightforward and less sterically hindered pathway to the desired product.

Future research in this area will likely focus on developing more sustainable and efficient catalytic systems, particularly for cross-coupling reactions. This includes the use of greener solvents, lower catalyst loadings, and catalysts based on more abundant and less toxic metals. The development of novel phosphine-free ligand systems for palladium-catalyzed reactions also holds promise for simplifying these important transformations.[3]

References

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Greenwald, R., Chaykovsky, M., & Corey, E. J. (1963). A New Synthesis of Olefins. Journal of Organic Chemistry, 28(4), 1128-1129.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications involving Phosphoryl-Stabilized Carbonions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863-927.
  • Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Xiao, J., & Alper, H. (2001). Highly Regioselective Heck Arylation of Electron-Rich Olefins in an Ionic Liquid. Organic Letters, 3(26), 4173-4176.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Han, Y., & Hruby, V. J. (1997). A Convenient and Efficient N,N-Dimethylation of α-Amino Acids.
  • Arefalk, A., Larhed, M., & Hallberg, A. (2004). High-Speed Suzuki and Heck Reactions in a Microwave Reactor. The Journal of Organic Chemistry, 69(1), 125-130.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411.
  • Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Heck reaction: a game of chess.
  • Molnár, Á. (2011). Efficient, selective, and recyclable palladium catalysts in carbon−carbon coupling reactions. Chemical Reviews, 111(3), 2251-2320.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3.
  • Taber, D. F., & Stachel, S. J. (1999). Reductive Amination of Aldehydes and Ketones. Organic Reactions, 54, 1-150.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilanols and Their Salts. Accounts of Chemical Research, 35(10), 835-846.
  • Albisson, D. A., Bedford, R. B., & Scully, P. N. (1998). A versatile and efficient catalyst for the Heck reaction of aryl bromides with olefins. Tetrahedron Letters, 39(50), 9793-9796.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N,N-Dimethyl-3-vinylaniline

This guide outlines the operational safety protocol for handling N,N-Dimethyl-3-vinylaniline , a specialized intermediate combining the acute toxicity of aromatic amines with the reactivity of styrenic monomers. Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocol for handling N,N-Dimethyl-3-vinylaniline , a specialized intermediate combining the acute toxicity of aromatic amines with the reactivity of styrenic monomers.

Due to the limited specific toxicological data available for the meta-isomer (CAS 2039-93-2 is often cited for the generic or related structures, but specific SDS data is rare), this protocol adopts the "Analogy Principle." We default to the safety profiles of its closest structural analogs—N,N-Dimethylaniline (highly toxic via skin absorption) and 3-Vinylaniline (reactive/polymerizable)—to ensure a conservative, maximum-safety approach.

Hazard Architecture: The "Dual-Threat" Profile

As a researcher, you must treat this compound not just as a toxic reagent, but as a reactive toxicant . The molecule possesses two distinct hazard centers that dictate your PPE strategy.

Hazard DomainStructural CausePhysiological/Chemical RiskOperational Implication
Acute Systemic Toxicity N,N-Dimethylaniline moietyMethemoglobinemia: Rapid skin absorption oxidizes hemoglobin to methemoglobin, causing tissue hypoxia (cyanosis).Standard Nitrile gloves are insufficient. They offer <5 minutes of protection against aromatic amines.
Reactivity Vinyl (-CH=CH2) groupExothermic Polymerization: Susceptible to auto-polymerization if stabilizers (e.g., TBC, MEHQ) are depleted by heat or light.Compound must be stored cold (2–8°C) and under inert gas.[1] Waste containers must not be sealed if polymerization is suspected.
Sensitization Aniline derivativeSkin/Respiratory Sensitization: Potential for long-term allergic dermatitis or asthmatic responses.Zero-skin-contact policy is mandatory.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a redundant barrier (Self-Validating System). Do not rely on a single layer of protection.[4]

A. Hand Protection (The Critical Control Point)

Aromatic amines permeate standard disposable nitrile gloves via diffusion at alarming rates.

  • Primary Barrier (Inner): Laminate Film Gloves (e.g., Silver Shield®, North® Silvershield, or Ansell Barrier®).

    • Why: These provide >4 hours of breakthrough time against aromatic amines.

  • Dexterity Layer (Outer): Disposable Nitrile (min. 5 mil) .[5]

    • Why: Laminate gloves are baggy and slippery. The nitrile outer glove compresses the laminate for grip and protects the expensive inner glove from physical abrasion.

  • Protocol: "Double-Glove" technique. Tape the cuff of the laminate glove to your lab coat sleeve, then pull the nitrile glove over it.

B. Respiratory Protection
  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • PPE: If work must occur outside a hood (e.g., maintenance, spill cleanup), use a Full-Face Respirator with Organic Vapor/P100 (OV/HEPA) Cartridges .

    • Note: Do not use N95 masks; they do not stop vapors.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are insufficient due to the splash/vapor risk.

  • Body: Tychem® C or F apron/sleeves over a standard cotton lab coat.

    • Rationale: Cotton absorbs liquids and holds toxic amines against the skin. Tychem provides an impermeable barrier.

Operational Workflow: From Storage to Disposal

This workflow minimizes exposure time and reactivity risks.

SafetyProtocol Start Start: Retrieve Sample Check Visual Inspection: Is liquid yellow/brown or viscous? Start->Check Polymer STOP: Potential Polymerization Do not heat. Contact Safety Officer. Check->Polymer Yes (Degraded) PPE Don PPE: 1. Laminate Inner Gloves 2. Nitrile Outer Gloves 3. Goggles + Lab Coat Check->PPE No (Clear/Pale Yellow) Weigh Weighing/Transfer: Inside Fume Hood ONLY Use disposable pipettes PPE->Weigh React Reaction Setup: Inert Atmosphere (Argon/N2) Protect from Light Weigh->React Waste Disposal: Segregate as 'Toxic Organic' Do NOT mix with oxidizers React->Waste Decon Decontamination: Wipe surfaces with mild acid (dilute HCl) then soap/water Waste->Decon

Figure 1: Decision logic for safe handling of N,N-Dimethyl-3-vinylaniline.

Step-by-Step Handling Protocol
  • Visual Check: Before opening, inspect the liquid. Pure vinylanilines are typically colorless to pale yellow. Dark brown or viscous liquid indicates oxidation or polymerization. Do not use degraded material as peroxide buildup may be present.

  • Atmosphere Control: The vinyl group is air-sensitive. Flush open containers with Argon or Nitrogen immediately after use.

  • Transfer: Use positive displacement pipettes or glass syringes to avoid dripping. Avoid using plastic syringes that may be dissolved by the aromatic amine.

  • Decontamination:

    • Anilines are basic. Clean spills first with a dilute acid (e.g., 1M HCl) to protonate the amine into a non-volatile salt, then wash with soap and water.

    • Warning: Do not use bleach (sodium hypochlorite) immediately, as it can react exothermically with amines to form chloramines.

Emergency Response: The "Blue" Sign

Because this compound is an aniline derivative, the unique medical emergency is Methemoglobinemia .

  • Symptom: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown colored blood.

  • Immediate Action:

    • Skin Contact: Wash with soap and water for 15 minutes. Speed is critical.

    • Alert Medical: Inform EMS that the patient was exposed to an "Aromatic Amine causing Methemoglobinemia."

    • Antidote Awareness: Medical professionals may administer Methylene Blue, but this is a clinical decision.

References

  • Thermo Fisher Scientific. (2018). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from (Search CAS: 121-69-7 for analog toxicity data).

  • Apollo Scientific. (2023).[3] Safety Data Sheet: 2-Vinylaniline. Retrieved from (Search CAS: 3867-18-3 for vinyl-group reactivity data).

  • University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from (Data supporting poor nitrile performance against aromatic amines).

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Recommendations for Chemical Protective Clothing. Retrieved from (Specific barrier recommendations for N,N-Dimethylaniline).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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